molecular formula C16H17F2N3O B5688313 N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide

Katalognummer B5688313
Molekulargewicht: 305.32 g/mol
InChI-Schlüssel: CARPRQYHPCECJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide is a chemical compound that has been found to have potential applications in scientific research. It is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which is involved in the regulation of immune response and inflammation. In

Wirkmechanismus

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide selectively inhibits the activity of PKCθ, which is a member of the protein kinase C family of enzymes. PKCθ is predominantly expressed in T-cells and plays a critical role in T-cell activation and differentiation. By inhibiting PKCθ, this compound can modulate immune response and inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit T-cell activation and differentiation, which can modulate immune response and inflammation. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma, and increase the production of anti-inflammatory cytokines, such as interleukin-10.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide has several advantages for lab experiments. It is a selective inhibitor of PKCθ, which allows for the specific modulation of immune response and inflammation. Additionally, it has been found to have low toxicity and good pharmacokinetic properties, making it a potential therapeutic agent for autoimmune diseases.
One limitation of this compound is that it has not been extensively studied in vivo, and its long-term effects are unknown. Additionally, it may have off-target effects on other protein kinase C isoforms, which could limit its specificity.

Zukünftige Richtungen

There are several potential future directions for the study of N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide. One direction is to further investigate its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its effects on other immune cells, such as B-cells and dendritic cells. Additionally, it may be useful to explore its potential applications in cancer immunotherapy, as PKCθ has been implicated in the regulation of T-cell-mediated anti-tumor immune response. Finally, further studies on the pharmacokinetics and toxicity of this compound are needed to fully evaluate its potential as a therapeutic agent.

Synthesemethoden

The synthesis of N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide involves several steps. The first step is the preparation of 1-(2,5-difluorophenyl)cyclopropanecarboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-(1H-pyrazol-1-yl)butan-1-amine in the presence of a base to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide has been found to have potential applications in scientific research, particularly in the field of immunology. It is a selective inhibitor of PKCθ, which is involved in the regulation of T-cell activation and differentiation. By inhibiting PKCθ, this compound can modulate immune response and inflammation, making it a potential therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-pyrazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O/c1-2-14(21-9-3-8-19-21)15(22)20-16(6-7-16)12-10-11(17)4-5-13(12)18/h3-5,8-10,14H,2,6-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARPRQYHPCECJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1(CC1)C2=C(C=CC(=C2)F)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.